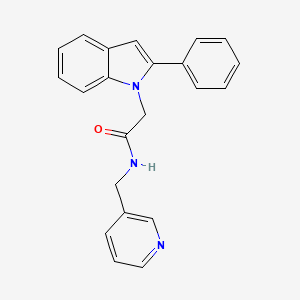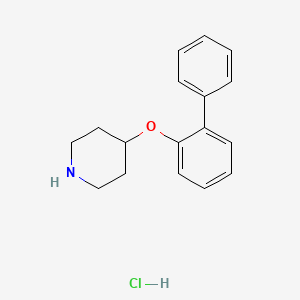
2-(2-phenyl-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide
Descripción general
Descripción
2-(2-phenyl-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide is a chemical compound of interest in medicinal chemistry due to its potential biological activities. Its synthesis and properties have been explored in various studies to understand its characteristics and potential applications.
Synthesis Analysis
- The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions and amidification by condensation with 4-aminopyridine (Cecilia Menciu et al., 1999).
- Synthesis of similar compounds, such as N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, involves multiple steps including the use of indole-2-acetonitrile (S. Rajagopal et al., 2003).
Molecular Structure Analysis
- Structural and vibrational investigations of related compounds like 2-phenyl-N-(pyrazin-2-yl)acetamide have been conducted using XRD diffraction, FT-IR, and NMR spectroscopies, along with DFT calculations (Jilu Lukose et al., 2015).
Chemical Reactions and Properties
- The reactivity and properties of similar compounds can be understood through their synthesis processes and interactions in various chemical environments. For instance, the synthesis of N-phenyl-N-(pyridin-4-yl)acetamide provides insights into the chemical behavior of the compound (S. Umezono and T. Okuno, 2015).
Physical Properties Analysis
- The physical properties such as crystal structure and thermal stability of similar compounds like 2-Phenyl-N-(pyrazin-2-yl)Acetamide have been characterized using X-ray diffraction and thermal analysis (P. Nayak et al., 2014).
Chemical Properties Analysis
- The chemical properties of related compounds are determined by their molecular structure and the presence of functional groups. The synthesis and characterization of derivatives of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide, for example, reveal insights into their antioxidant activities (C. Gopi and M. Dhanaraju, 2020).
Propiedades
IUPAC Name |
2-(2-phenylindol-1-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-22(24-15-17-7-6-12-23-14-17)16-25-20-11-5-4-10-19(20)13-21(25)18-8-2-1-3-9-18/h1-14H,15-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFUDOXUMNHOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [3-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B4679791.png)
![N-(2-(2-furyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4679805.png)
![2-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4679813.png)
![3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B4679823.png)
![3-[4-(dimethylamino)benzylidene]-1H-indene-1,2(3H)-dione](/img/structure/B4679824.png)
![N-(2-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4679831.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B4679848.png)
![2-(3,4-dimethylphenyl)-6-methyl-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4679861.png)


![1-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4679871.png)
![2-chloro-N-[3-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4679879.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]nicotinamide](/img/structure/B4679880.png)
![6-bromo-2-[(phenylsulfonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4679885.png)